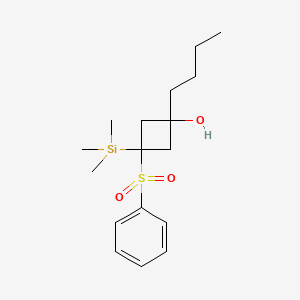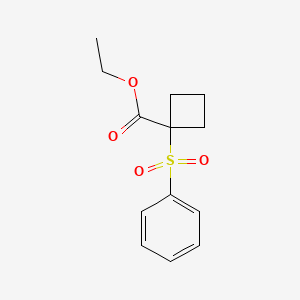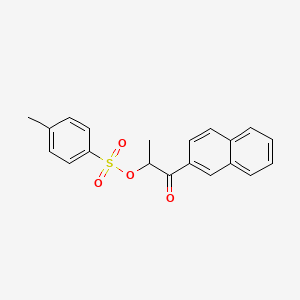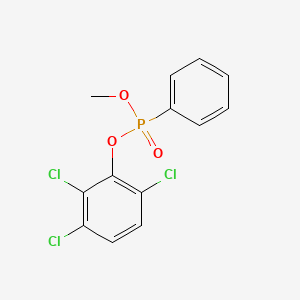
Methyl 2,3,6-trichlorophenyl phenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,6-trichlorophenyl phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methyl group and a phenyl ring substituted with three chlorine atoms at the 2, 3, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,6-trichlorophenyl phenylphosphonate typically involves the reaction of 2,3,6-trichlorophenol with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,6-trichlorophenyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phenyl phosphonates.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,6-trichlorophenyl phenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.
Wirkmechanismus
The mechanism of action of methyl 2,3,6-trichlorophenyl phenylphosphonate involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition is often due to the formation of a stable complex between the phosphonate group and the enzyme’s active site, preventing the enzyme from catalyzing its substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,4,6-trichlorophenyl)methyl phosphonate
- Phenylphosphonic dichloride
- 2,3,6-Trichlorophenol
Uniqueness
Methyl 2,3,6-trichlorophenyl phenylphosphonate is unique due to its specific substitution pattern on the phenyl ring and the presence of both methyl and phenyl groups attached to the phosphonate. This unique structure imparts distinct chemical properties, such as increased thermal stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
87539-27-3 |
|---|---|
Molekularformel |
C13H10Cl3O3P |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
1,2,4-trichloro-3-[methoxy(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H10Cl3O3P/c1-18-20(17,9-5-3-2-4-6-9)19-13-11(15)8-7-10(14)12(13)16/h2-8H,1H3 |
InChI-Schlüssel |
ARPALNSSUHLZOW-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1=CC=CC=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile](/img/structure/B14401178.png)
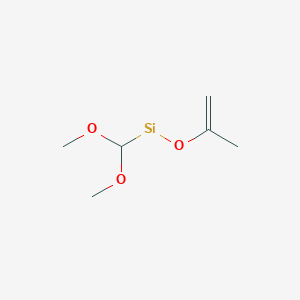
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
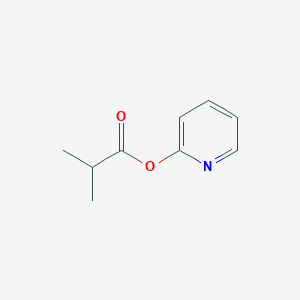
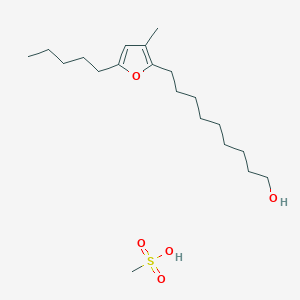
![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)
![5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401214.png)
